2-Bromo-5-iodopyridine

Sandmeyer Reaction Diazotization-Bromination Process Chemistry

2-Bromo-5-iodopyridine (CAS 73290-22-9) is a dihalogenated pyridine building block characterized by a bromine atom at the 2-position and an iodine atom at the 5-position of the pyridine ring. With a molecular formula of C₅H₃BrIN and a molecular weight of 283.89 g/mol, it exhibits a melting point range of 121–125 °C and is light-sensitive, requiring storage in dark, sealed conditions at room temperature.

Molecular Formula C5H3BrIN
Molecular Weight 283.89 g/mol
CAS No. 73290-22-9
Cat. No. B107189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-iodopyridine
CAS73290-22-9
Synonyms5-Iodo-2-bromopyridine
Molecular FormulaC5H3BrIN
Molecular Weight283.89 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1I)Br
InChIInChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H
InChIKeyLLKRSJVPTKFSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-iodopyridine (CAS 73290-22-9): A Differentiated Halogenated Pyridine Building Block for Precision Synthesis


2-Bromo-5-iodopyridine (CAS 73290-22-9) is a dihalogenated pyridine building block characterized by a bromine atom at the 2-position and an iodine atom at the 5-position of the pyridine ring . With a molecular formula of C₅H₃BrIN and a molecular weight of 283.89 g/mol, it exhibits a melting point range of 121–125 °C and is light-sensitive, requiring storage in dark, sealed conditions at room temperature . The compound is soluble in common organic solvents including DMSO, DMF, dichloromethane, ethyl acetate, and alcohols, but insoluble in water [1]. Its differential utility arises from the pronounced reactivity gradient between the C–I and C–Br bonds, which enables regioselective functionalization strategies not readily achievable with symmetrical dihalides or alternative positional isomers [2].

Why 2-Bromo-5-iodopyridine Cannot Be Interchanged with Alternative Dihalopyridine Regioisomers or Symmetrical Analogs


Procurement decisions for halogenated pyridine intermediates are frequently based on generic class membership rather than position-specific reactivity profiles. However, for 2-bromo-5-iodopyridine, the combination of a strongly polarized C–I bond (prone to oxidative addition) at the 5-position and a less labile C–Br bond at the 2-position creates a built-in reactivity hierarchy that is absent in the 5-bromo-2-iodo regioisomer (CAS 223463-13-6), 2,5-dibromopyridine (CAS 624-28-2), or 2,5-diiodopyridine (CAS 116195-81-4) [1]. This positional arrangement dictates both the regiochemical outcome of cross-coupling sequences and the feasibility of sequential, one-pot transformations without protecting group intervention . Furthermore, the compound's unique ortho-iodo, ortho-bromo arrangement enables polymerization pathways yielding regioregular poly(2,5-pyridinediyl) with defined head-to-tail linkage fidelity, a property that regioisomeric analogs cannot replicate [2]. Consequently, substituting this specific isomer with a positional isomer or a symmetrical dihalide introduces regiochemical ambiguity, lowers synthetic efficiency, or altogether precludes access to target architectures.

2-Bromo-5-iodopyridine: Quantitative Differentiation Evidence Against Comparators and Analogs


Synthetic Accessibility: Superior Yield in Sandmeyer Bromination from 2-Amino-5-iodopyridine

The compound is prepared from 2-amino-5-iodopyridine via diazotization-bromination in 48% aqueous HBr with bromine, sodium nitrite, and sodium hydroxide, followed by dichloromethane extraction. This protocol delivers 2-bromo-5-iodopyridine in 78% isolated yield (4.4 g from 5.0 g starting material) [1]. In contrast, the regioisomeric 5-bromo-2-iodopyridine is typically synthesized via halogen exchange from 2,5-dibromopyridine with sodium iodide or via diazotization-iodination, with reported isolated yields ranging from 32% to 55% . The 78% yield for the target compound represents a 1.4- to 2.4-fold improvement in synthetic efficiency relative to the alternative isomer, translating to lower material costs and reduced waste in multigram preparations [1].

Sandmeyer Reaction Diazotization-Bromination Process Chemistry Synthetic Efficiency

Thermal Stability and Crystallinity: Higher Melting Point Relative to 5-Bromo-2-iodopyridine

The melting point of 2-bromo-5-iodopyridine is reported in the range of 121–125 °C (lit.) by multiple suppliers and databases [1]. In direct comparison, the regioisomer 5-bromo-2-iodopyridine melts at 113–117 °C (lit.) . This 8–12 °C elevation in melting point indicates stronger intermolecular interactions in the solid state for the 2-bromo-5-iodo isomer, likely due to more favorable crystal packing driven by the relative orientation of the halogen substituents. The higher melting point offers practical advantages in handling and purification: the compound is less prone to softening or sintering under ambient temperature fluctuations, and recrystallization from organic solvents yields more consistent solid material with reduced oiling-out tendencies.

Thermal Analysis Solid-State Properties Crystallization Storage Stability

Polymer Regioregularity: Enabling 84±6% Head-to-Tail Linkages in Poly(2,5-pyridinediyl)

Poly(2,5-pyridinediyl) (rPPY) prepared from 2-bromo-5-iodopyridine via combined organomagnesium and organonickel chemistry yields a regioregular polymer with 84±6% head-to-tail linkages, as determined by comparison with conventionally prepared poly(2,5-pyridinediyl) (PPY) [1]. This level of regioregularity is a direct consequence of the asymmetric reactivity of the C–I versus C–Br bonds at the 2- and 5-positions, which directs the polymerization sequence toward the head-to-tail orientation. In contrast, symmetrical 2,5-dihalopyridines such as 2,5-dibromopyridine or 2,5-diiodopyridine lack this intrinsic regiochemical bias and typically produce polymers with lower or uncontrolled regioregularity. The 84±6% value represents a quantifiable structural fidelity metric that correlates with improved electronic and photophysical properties in conjugated polymer applications.

Conjugated Polymers Regioregular Polymerization Organic Electronics Polymer Microstructure

C–N Bond Formation Regioselectivity: Exclusive Amination at C-5 via C–I Activation

Under standardized copper-catalyzed C–N bond formation conditions (10 mol% CuI, 3.0 equiv K₃PO₄, 0.5 mmol scale), 2-bromo-5-iodopyridine undergoes amination exclusively at the C-5 position via activation of the C–I bond, with the C–Br bond remaining intact and available for subsequent functionalization [1]. The reaction proceeds with high chemical yields (70–92% for representative amine, heterocycle, and amide substrates) and complete chemoselectivity, with no detectable amination at the C-2 position [1]. This regiochemical outcome is reversed relative to 2,5-dibromopyridine, which under analogous Ullmann conditions delivers amination at the C-2 position [1]. The ability to predictably and selectively functionalize the 5-position while preserving the 2-bromo substituent for subsequent coupling steps is a defining differentiation that enables sequential, one-pot transformations without protecting group strategies.

Copper Catalysis C–N Cross-Coupling Chemoselectivity Heterocyclic Amination

Halogen Bonding Capacity: Structural Evidence for Bridging Iodo Coordination in Copper(I) Polymers

Single-crystal X-ray diffraction analysis of the coordination polymer catena-((μ-iodo)-(2-bromo-5-iodopyridine)-copper) (CCDC 1951456) reveals that the iodine atom at the 5-position engages in bridging μ-iodo coordination to copper(I) centers, while the bromine atom at the 2-position remains uncoordinated and available for secondary interactions [1]. This structural motif demonstrates the iodine's capacity to serve as a halogen bond donor and bridging ligand, a feature that distinguishes 2-bromo-5-iodopyridine from its 5-bromo-2-iodo isomer, where the iodine at the 2-position may exhibit different coordination geometry due to steric and electronic effects of the adjacent pyridine nitrogen. The entry includes refined 3D coordinates, cell parameters, and space group information, providing a validated structural benchmark for computational modeling and materials design.

Halogen Bonding Crystal Engineering Coordination Polymers Supramolecular Chemistry

Optimal Use Cases for 2-Bromo-5-iodopyridine Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling for Asymmetric 2,5-Diarylpyridine Synthesis

The orthogonal reactivity of the C–I and C–Br bonds in 2-bromo-5-iodopyridine enables a stepwise Suzuki-Miyaura coupling strategy wherein the more reactive 5-iodo position is selectively arylated first, followed by coupling at the 2-bromo position using a different aryl boronic acid [1]. This protecting-group-free sequential elaboration is not achievable with symmetrical 2,5-dibromopyridine (which yields statistical mixtures in one-pot couplings) or with the 5-bromo-2-iodo regioisomer (which exhibits reversed regioselectivity). The approach is supported by the exclusive C-5 amination selectivity demonstrated under copper catalysis [1] and is directly applicable to the synthesis of functionalized arylpyridines of pharmacological interest [2].

Synthesis of Regioregular Poly(2,5-pyridinediyl) for Organic Electronics

2-Bromo-5-iodopyridine is the preferred monomer for preparing poly(2,5-pyridinediyl) with controlled head-to-tail regioregularity (84±6%), a polymer of interest for organic light-emitting diodes (OLEDs) and photovoltaic devices [3]. The asymmetric halogenation pattern directs the organometallic polymerization sequence, yielding a regioregular conjugated backbone that cannot be accessed from 2,5-dibromopyridine or 2,5-diiodopyridine. This application leverages the compound's unique positional isomerism and has been validated through comparative photophysical measurements between regioregular and conventional PPY [3].

Copper-Catalyzed C–N Bond Formation for Heterocyclic Scaffold Construction

The copper-catalyzed amination protocol utilizing 2-bromo-5-iodopyridine provides a mild, ligand-free method for introducing nitrogen-containing moieties at the 5-position while retaining the 2-bromo substituent for subsequent derivatization [1]. This methodology has been extended to the synthesis of imidazopyridine and pyridopyrimidine scaffolds, privileged structures in medicinal chemistry [1]. The complete chemoselectivity for C–5 amination (70–92% yields) eliminates the need for protecting group strategies and reduces step count relative to routes employing symmetrical dihalides [1].

Halogen-Bonded Coordination Polymers and Supramolecular Materials

The validated crystal structure of the copper(I) coordination polymer (CCDC 1951456) establishes 2-bromo-5-iodopyridine as a building block for halogen-bonded materials wherein the iodine atom serves as a bridging ligand while the bromine atom remains available for further functionalization or secondary bonding interactions [4]. This structural precedent supports the rational design of metal-organic frameworks (MOFs) and supramolecular assemblies incorporating pyridine-based halogen bond donors. The positional arrangement of halogens in this isomer is critical for achieving the observed μ-iodo bridging geometry [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.